molecular formula C6H11ClN2 B1370372 Piperidine-4-carbonitrile hydrochloride CAS No. 240401-22-3

Piperidine-4-carbonitrile hydrochloride

Cat. No. B1370372
M. Wt: 146.62 g/mol
InChI Key: PKMPMUHWHIIFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-4-carbonitrile hydrochloride, also known as 4-Cyanopiperidine hydrochloride, is a chemical compound with the molecular formula C6H11ClN2 . It is used as an intermediate in the production of various drugs and organic compounds .


Synthesis Analysis

Piperidines, including Piperidine-4-carbonitrile hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Molecular Structure Analysis

The molecular structure of Piperidine-4-carbonitrile hydrochloride consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI representation of the molecule is InChI=1S/C6H10N2.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-4H2;1H .


Chemical Reactions Analysis

Piperidine-4-carbonitrile hydrochloride can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine-4-carbonitrile hydrochloride has a molecular weight of 146.62 g/mol . It is considered stable under normal conditions .

Scientific Research Applications

Novel Synthesis Methods

  • One-Pot Synthesis of Pyrimidinones : Piperidine-4-carbonitrile hydrochloride is used in the synthesis of 2-aminopyrimidinones through a multi-component reaction. This process involves the use of piperidine to produce piperidinium salts of pyrimidinones, which exhibit self-assembly and hydrogen bonding properties (Bararjanian et al., 2010).

Anticancer Applications

  • Synthesis of Anticancer Compounds : It's used in the synthesis of pyrano[3, 2-c]chromene derivatives with potential anticancer properties. These compounds have shown efficacy against various cancer cell lines, including breast, colon, and liver cancers, by inducing cell cycle arrest and apoptosis (El-Agrody et al., 2020).

Antimicrobial Research

  • Antimicrobial Activity : Piperidine-4-carbonitrile hydrochloride is also used in creating compounds with antimicrobial activity. These synthesized compounds have been tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth (Bhat & Begum, 2021).

Molecular and Structural Studies

  • Spectroscopic Studies : It plays a role in spectroscopic studies to understand proton transfer reactions. These studies contribute to the field of molecular chemistry and can be applied in various analytical techniques (Alghanmi et al., 2012).

Fluorescence and DNA Detection

  • Fluorescent Probes for DNA Detection : Compounds synthesized using piperidine-4-carbonitrile hydrochloride have been studied as potential fluorescent probes for DNA detection. These compounds have shown significant fluorescence emission intensity, indicating their potential in molecular biology research (Perin et al., 2011).

Synthesis of Structurally Diverse Compounds

  • Synthesis of Piperidines and Related Compounds : It's utilized in the synthesis of various piperidines and related compounds, which are significant in the development of new pharmaceuticals and research chemicals (Vervisch et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

piperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMPMUHWHIIFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628014
Record name Piperidine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-4-carbonitrile hydrochloride

CAS RN

240401-22-3
Record name Piperidine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-piperidinecarbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11.0 g of 1-benzyl-4-piperidinecarbonitrile was dissolved in 100 ml 1,2-dichloroethane, 7.1 ml 1-chloroethyl chloroformate was added thereto under ice-cooling. The mixture was stirred at room temperature for 15 min, and then heated under reflux for 1 hr and 20 min. After evaporating, 50 ml methanol was added thereto and it was heated under reflux for 1 hr. The reaction solution was evaporated, and the crystalline residue was washed with ethyl acetate and collected by filtration to give 8.0 g of 4-piperidinecarbonitrile hydrochloride as white crystals.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-4-carbonitrile hydrochloride
Reactant of Route 2
Piperidine-4-carbonitrile hydrochloride
Reactant of Route 3
Piperidine-4-carbonitrile hydrochloride
Reactant of Route 4
Piperidine-4-carbonitrile hydrochloride
Reactant of Route 5
Piperidine-4-carbonitrile hydrochloride
Reactant of Route 6
Piperidine-4-carbonitrile hydrochloride

Citations

For This Compound
5
Citations
K Imamura, N Tomita, Y Kawakita, Y Ito, K Ono… - Bioorganic & medicinal …, 2017 - Elsevier
… piperidine-4-carbonitrile hydrochloride salt (3k) 4-(4-Trifluoromethoxyphenyl)piperidine-4-carbonitrile hydrochloride … -butyl)phenyl)piperidine-4-carbonitrile hydrochloride salt 3j using tert…
Number of citations: 34 www.sciencedirect.com
JC Barrow, PG Nantermet, HG Selnick… - Journal of medicinal …, 2000 - ACS Publications
α 1 Adrenergic receptors mediate both vascular and lower urinary tract tone, and α 1 receptor antagonists such as terazosin (1b) are used to treat both hypertension and benign …
Number of citations: 311 pubs.acs.org
H Ochiai, T Ohtani, A Ishida, K Kusumi, M Kato… - Bioorganic & medicinal …, 2004 - Elsevier
The hypothesis that the dose-limiting side effects of PDE4 inhibitors could be mediated via the central nervous system prompted us to design and synthesize a hydrophilic piperidine …
Number of citations: 26 www.sciencedirect.com
W Zhan, D Li, J Che, L Zhang, B Yang, Y Hu… - European journal of …, 2014 - Elsevier
A set of forty-seven Akt1 inhibitors was used for the development of molecular docking based QSAR model by using nonlinear regression. The integration of docking scores, key …
Number of citations: 57 www.sciencedirect.com
HF Vischer, JW Hulshof, S Hulscher… - Bioorganic & medicinal …, 2010 - Elsevier
… (i) Following method B using 54 and 4-(4-chlorophenyl)-piperidine-4-carbonitrile hydrochloride 55, which was synthesized as previously described in the literature, 11 afforded 675 mg …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.